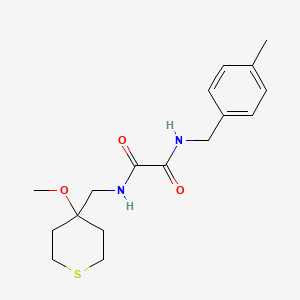

N1-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)-N2-(4-methylbenzyl)oxalamide

Description

Properties

IUPAC Name |

N'-[(4-methoxythian-4-yl)methyl]-N-[(4-methylphenyl)methyl]oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24N2O3S/c1-13-3-5-14(6-4-13)11-18-15(20)16(21)19-12-17(22-2)7-9-23-10-8-17/h3-6H,7-12H2,1-2H3,(H,18,20)(H,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGDNZKKTROTABQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CNC(=O)C(=O)NCC2(CCSCC2)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)-N2-(4-methylbenzyl)oxalamide typically involves multiple steps, starting with the preparation of the key intermediates. One common approach involves the following steps:

Formation of the Methoxytetrahydrothiopyran Ring: This can be achieved by reacting 4-methoxytetrahydro-2H-thiopyran with suitable reagents under controlled conditions.

Introduction of the Methylbenzyl Group: The methylbenzyl group can be introduced through a nucleophilic substitution reaction using 4-methylbenzyl chloride and a suitable base.

Formation of the Oxalamide Moiety: The final step involves the reaction of the intermediate with oxalyl chloride and an amine to form the oxalamide linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, optimized reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N1-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)-N2-(4-methylbenzyl)oxalamide can undergo various chemical reactions, including:

Oxidation: The methoxytetrahydrothiopyran ring can be oxidized to form sulfoxides or sulfones.

Reduction: The oxalamide moiety can be reduced to form amines.

Substitution: The methylbenzyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Amines.

Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored as a potential therapeutic agent due to its unique structural features.

Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N1-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)-N2-(4-methylbenzyl)oxalamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The methoxytetrahydrothiopyran ring and oxalamide moiety may play crucial roles in binding to these targets, influencing the compound’s overall biological activity.

Comparison with Similar Compounds

Table 1: Key Structural Features and Properties of Selected Oxalamides

Key Observations:

Thiopyran vs. Pyran Rings: The target compound’s 4-methoxytetrahydro-2H-thiopyran group distinguishes it from oxygen-containing analogs (e.g., tetrahydro-2H-pyran in ).

Benzyl vs. Phenethyl Groups : The 4-methylbenzyl group at N2 contrasts with phenethyl groups in compounds like 28 and 39 . Benzyl groups generally reduce flexibility compared to phenethyl, which could affect entropic penalties during target binding.

Methoxy Positioning : The 4-methoxy substituent on the thiopyran ring mirrors the 4-methoxy group in compound 28’s phenethyl chain . Methoxy groups enhance solubility and may participate in hydrogen bonding with biological targets.

Biological Activity

N1-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)-N2-(4-methylbenzyl)oxalamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis methods, and relevant research findings.

Chemical Structure and Properties

The compound features a unique combination of a methoxytetrahydrothiopyran moiety and an oxalamide functional group, which are known to influence its biological interactions. The molecular formula for this compound is , with a molecular weight of 308.4 g/mol.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 308.4 g/mol |

| CAS Number | 2034400-43-4 |

Synthesis Methods

The synthesis of N1-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)-N2-(4-methylbenzyl)oxalamide typically involves several key steps:

- Formation of the Methoxytetrahydrothiopyran Ring : This is achieved through the reaction of 3,4-dihydro-2H-pyran with methanol in the presence of an acid catalyst.

- Attachment of the Methyl Group : The methoxytetrahydrothiopyran ring is reacted with a suitable methylating agent to introduce the methyl group.

- Formation of the Oxalamide Moiety : The final step involves reacting the intermediate compound with 4-methylbenzyl isocyanate to form the oxalamide structure.

The biological activity of N1-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)-N2-(4-methylbenzyl)oxalamide is largely attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The oxalamide group facilitates hydrogen bonding, enhancing binding affinity and potentially modulating various biological pathways.

Pharmacological Studies

Research has indicated that compounds featuring oxalamide structures often exhibit diverse pharmacological properties, including:

- Antimicrobial Activity : Certain derivatives have shown effectiveness against various bacterial strains, suggesting potential applications in treating infections.

- Anti-inflammatory Properties : Some studies have indicated that similar compounds can reduce inflammation markers, which may be beneficial in treating inflammatory diseases.

Case Studies

- Anti-Tubercular Activity : A study explored the anti-tubercular properties of oxalamide derivatives, revealing that modifications in the structure could enhance efficacy against Mycobacterium tuberculosis. For instance, compounds with similar scaffolds demonstrated minimum inhibitory concentrations (MIC) in the low micromolar range, indicating significant antibacterial activity .

- Enzyme Inhibition : Another research effort focused on evaluating enzyme inhibition by oxalamide derivatives, where specific compounds were found to inhibit key enzymes involved in metabolic pathways, thereby showcasing their therapeutic potential .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.